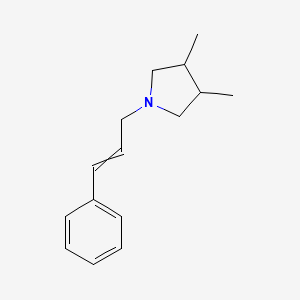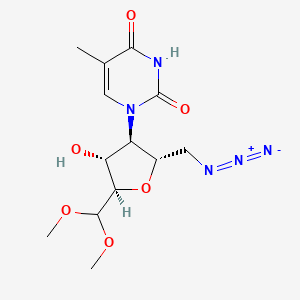![molecular formula C28H42O5S B15169952 4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid CAS No. 915313-31-4](/img/structure/B15169952.png)
4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is an organic compound that features a biphenyl core with a dodecyloxy substituent and a butane-1-sulfonic acid group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced via an etherification reaction, where a dodecanol is reacted with the biphenyl compound in the presence of a strong base.
Attachment of the Butane-1-sulfonic Acid Group: The final step involves the sulfonation of the butane chain, which can be achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.
Scientific Research Applications
4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid involves its interaction with molecular targets through its amphiphilic structure. The dodecyloxy group interacts with hydrophobic regions, while the sulfonic acid group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- 4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid
Uniqueness
4-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is unique due to its specific combination of a long alkyl chain and a sulfonic acid group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds.
Properties
CAS No. |
915313-31-4 |
|---|---|
Molecular Formula |
C28H42O5S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4-[4-(4-dodecoxyphenyl)phenoxy]butane-1-sulfonic acid |
InChI |
InChI=1S/C28H42O5S/c1-2-3-4-5-6-7-8-9-10-11-22-32-27-18-14-25(15-19-27)26-16-20-28(21-17-26)33-23-12-13-24-34(29,30)31/h14-21H,2-13,22-24H2,1H3,(H,29,30,31) |
InChI Key |
WDFMBDSCMOIVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
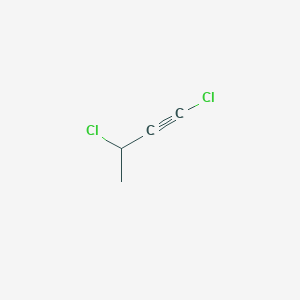
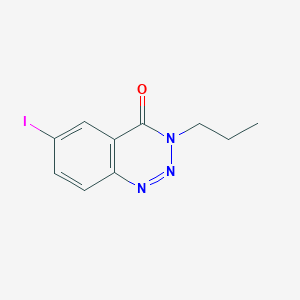
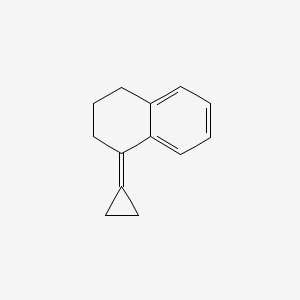
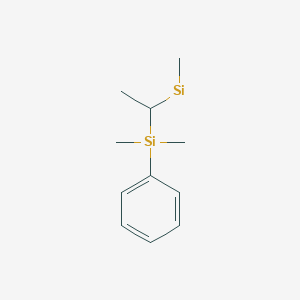
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
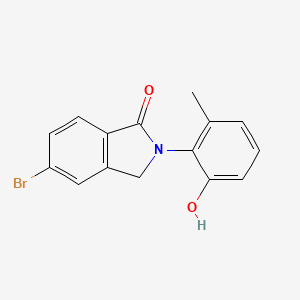
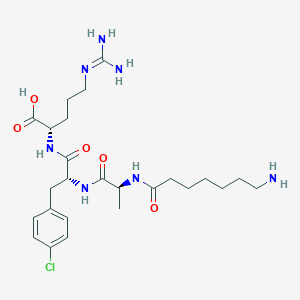
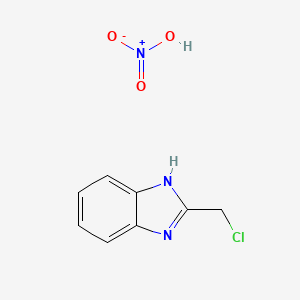
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

